Molecular Weight Increase Relative to Unsubstituted Phenacylamine: Implications for Fragment-Based Drug Design
The target compound (MW 290.06 g/mol) represents a significant increase in molecular weight and heavy atom count relative to the parent phenacylamine scaffold (MW 135.16 g/mol) . This increase is attributable to the chloro (Δ +34.5 Da) and trifluoromethoxy (Δ +85.0 Da) substituents. In fragment-based drug discovery (FBDD), fragments with MW < 300 Da and cLogP < 3 are considered ideal starting points; the target compound occupies a privileged intermediate space between ultra-low MW fragments and fully elaborated lead molecules .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 290.06 g/mol |
| Comparator Or Baseline | Unsubstituted phenacylamine (2-aminoacetophenone): 135.16 g/mol |
| Quantified Difference | Δ +154.9 g/mol (+114.6% increase) |
| Conditions | Calculated from molecular formula; no experimental conditions required |
Why This Matters
The increased molecular complexity provides additional vectors for target engagement and selectivity tuning without exceeding lead-likeness thresholds, making it a more advanced synthetic intermediate than the parent scaffold for medicinal chemistry programs.
